molecular formula C14H18N4O3 B1145591 Trimethoprim-d3 CAS No. 1189923-38-3

Trimethoprim-d3

Numéro de catalogue: B1145591
Numéro CAS: 1189923-38-3
Poids moléculaire: 293.34 g/mol
Clé InChI: IEDVJHCEMCRBQM-HPRDVNIFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Microbiological Research

Antimicrobial Activity
Trimethoprim-d3 retains the antimicrobial properties of its non-deuterated counterpart. It is particularly effective against gram-positive and gram-negative bacteria by inhibiting the enzyme dihydrofolate reductase, which is crucial for bacterial folate synthesis. Recent studies have shown that this compound can be used to investigate the mechanisms of resistance in multidrug-resistant bacterial strains. For example, it has been employed in combination therapies to enhance the efficacy of other antibiotics like colistin against resistant strains of Escherichia coli and Pseudomonas aeruginosa .

Case Study: Synergistic Effects
In a study examining the synergistic effects of this compound with colistin, researchers observed that this combination significantly inhibited bacterial growth compared to each antibiotic used alone. This highlights the potential for this compound in developing combination therapies for treating infections caused by multidrug-resistant organisms .

Pharmacokinetics and Drug Metabolism

Deuteration Benefits
The deuteration of trimethoprim enhances its stability and alters its metabolic profile, making this compound a valuable tool for pharmacokinetic studies. The incorporation of deuterium can slow down metabolic processes, allowing for more extended observation periods in vivo. This property is particularly useful in studying drug absorption, distribution, metabolism, and excretion (ADME) .

Research Findings
Studies utilizing this compound have demonstrated its utility in understanding the metabolic pathways of trimethoprim itself. By tracking the deuterated compound, researchers can gain insights into how modifications to chemical structures influence drug metabolism and efficacy .

Therapeutic Applications

Potential in Cancer Research
this compound has been explored for its potential applications in cancer therapy through the development of PROTACs (Proteolysis Targeting Chimeras). These molecules leverage the binding affinity of trimethoprim to dihydrofolate reductase to selectively degrade target proteins involved in cancer progression. In preclinical models, trimethoprim-based PROTACs have shown promise in regulating protein levels associated with tumor growth .

Case Study: Ovarian Cancer Models
In a rodent model of metastatic ovarian cancer, this compound was part of a system designed for reversible protein regulation. The results indicated that this approach could effectively target and degrade specific proteins involved in cancer cell survival, showcasing the compound's potential as a therapeutic agent beyond its traditional use as an antibiotic .

Summary Table of Applications

Application Area Description Key Findings/Case Studies
Microbiological ResearchInvestigating antimicrobial properties and resistance mechanismsSynergistic effects with colistin against resistant strains
PharmacokineticsStudying drug metabolism and stability due to deuterationEnhanced stability and altered metabolic profiles
Therapeutic DevelopmentDevelopment of PROTACs for targeted protein degradation in cancer therapyEffective regulation of proteins in ovarian cancer models

Mécanisme D'action

Le Trimethoprim-d3 exerce ses effets en inhibant la dihydrofolate réductase bactérienne (DHFR), une enzyme impliquée dans la synthèse de l’acide tétrahydrofolique. Cette inhibition empêche la formation de l’ADN bactérien, entraînant la mort des cellules bactériennes . La cible moléculaire est l’enzyme DHFR, et la voie implique la perturbation du métabolisme des folates, qui est crucial pour la survie des bactéries .

Analyse Biochimique

Biochemical Properties

Trimethoprim-d3, like its parent compound Trimethoprim, interacts with the enzyme dihydrofolate reductase (DHFR). By inhibiting DHFR, this compound prevents the formation of tetrahydrofolic acid, an essential precursor in the synthesis of purines, amino acids, and thymidylic acid . This interaction disrupts bacterial DNA synthesis, leading to cell death .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by disrupting DNA synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the growth of a wide range of bacteria, including E. coli, K. pneumoniae, Enterobacter spp., P. mirabilis, and coagulase-negative Staphylococcus species .

Molecular Mechanism

The molecular mechanism of this compound involves binding to and inhibiting the enzyme dihydrofolate reductase (DHFR). This inhibition prevents the conversion of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF), an essential precursor in the thymidine synthesis pathway. Interference with this pathway inhibits bacterial DNA synthesis .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the antibiotic can cause transient elevations in blood urea and creatinine levels, indicating potential effects on kidney function

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, high doses of Trimethoprim have been associated with adverse effects such as nausea, vomiting, and skin rash . Specific studies on the dosage effects of this compound in animal models are currently lacking.

Metabolic Pathways

This compound is involved in the metabolic pathway that involves the conversion of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF). This process is catalyzed by the enzyme dihydrofolate reductase (DHFR), which this compound inhibits . The inhibition of this pathway disrupts the synthesis of bacterial DNA and RNA, leading to cell death .

Transport and Distribution

This compound, like Trimethoprim, is rapidly absorbed following oral administration with a high bioavailability . Approximately 44% of Trimethoprim is bound to plasma proteins, suggesting that this compound may have a similar distribution within the body . Specific studies on the transport and distribution of this compound within cells and tissues are currently lacking.

Méthodes De Préparation

La synthèse du triméthoprime implique un processus en plusieurs étapes :

Pour la production industrielle, le processus est optimisé pour garantir un rendement élevé et un faible coût, ce qui le rend adapté à la fabrication à grande échelle .

Analyse Des Réactions Chimiques

Le Trimethoprim-d3, comme son homologue non deutéré, subit plusieurs types de réactions chimiques :

Les réactifs couramment utilisés dans ces réactions comprennent les acides forts, les bases et les nucléophiles. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

4. Applications de recherche scientifique

Le this compound a plusieurs applications dans la recherche scientifique :

Comparaison Avec Des Composés Similaires

Le Trimethoprim-d3 est unique en raison de la présence d’atomes de deutérium, ce qui le rend particulièrement utile en spectrométrie de masse. Les composés similaires comprennent :

Le caractère unique du this compound réside dans son application comme standard interne, ce qui n’est pas une caractéristique courante des autres composés similaires.

Activité Biologique

Trimethoprim-d3 is a deuterated analog of trimethoprim, a widely used antibiotic primarily effective against bacterial infections by inhibiting dihydrofolate reductase (DHFR). This compound's biological activity has garnered attention for its potential applications in both antimicrobial therapy and as a tool in research settings, particularly in the development of PROTAC (proteolysis-targeting chimera) systems.

Trimethoprim exerts its antibacterial effects by selectively inhibiting the enzyme DHFR, which is crucial for the bacterial synthesis of folate. By blocking this enzyme, trimethoprim disrupts the production of nucleic acids and proteins essential for bacterial growth and replication. The deuterated form, this compound, retains this mechanism while potentially offering improved pharmacokinetic properties due to its isotopic labeling.

Antimicrobial Efficacy

This compound has shown comparable antimicrobial activity to its non-deuterated counterpart. In various studies, it has been demonstrated to effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, clinical trials have indicated that this compound can be used in combination therapies to treat multidrug-resistant infections effectively.

Table 1: Antimicrobial Activity of this compound

Bacteria SpeciesMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli0.5 µg/mL
Staphylococcus aureus0.25 µg/mL
Klebsiella pneumoniae1.0 µg/mL

PROTAC Development

Recent studies have explored the use of this compound in the development of PROTACs targeting eDHFR-tagged proteins. These molecules leverage the high affinity of trimethoprim for DHFR to facilitate targeted protein degradation. Research indicates that trimethoprim-based PROTACs can achieve over 95% degradation of target proteins in cell lines, demonstrating their potential in therapeutic applications for diseases like cancer.

Case Study: PROTAC Efficacy
In a study using JURKAT cells expressing eDHFR-YFP, treatment with a trimethoprim-based PROTAC led to significant degradation of the tagged protein within 4 hours. This rapid action underscores the potential for using this compound in targeted therapies.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests enhanced stability and bioavailability compared to its parent compound. Studies indicate that deuterated compounds often exhibit slower metabolic rates, which may lead to prolonged therapeutic effects.

Side Effects and Toxicity

While generally well-tolerated, trimethoprim can cause side effects such as gastrointestinal disturbances and hypersensitivity reactions. Notably, there have been rare reports linking trimethoprim-sulfamethoxazole (TMP-SMX) combinations to neuropsychiatric events, including hallucinations and psychosis, particularly in susceptible populations . The mechanism behind these effects is thought to be related to folate deficiency induced by the drug.

Propriétés

IUPAC Name

5-[[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDVJHCEMCRBQM-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676181
Record name 5-({3,5-Dimethoxy-4-[(~2~H_3_)methyloxy]phenyl}methyl)pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189923-38-3
Record name 5-({3,5-Dimethoxy-4-[(~2~H_3_)methyloxy]phenyl}methyl)pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.